Diethyl 2-(2,4-dichlorophenyl)malonate

Organic Synthesis Enolate Chemistry Malonic Ester Alkylation

Diethyl 2-(2,4-dichlorophenyl)malonate (CAS 111544-93-5) is a substituted malonic ester featuring a 2,4-dichlorophenyl group at the central α-carbon. With a molecular formula of C₁₃H₁₄Cl₂O₄ and a molecular weight of 305.15 g/mol, it exists as a clear, colourless liquid at ambient temperature.

Molecular Formula C13H14Cl2O4
Molecular Weight 305.15 g/mol
CAS No. 111544-93-5
Cat. No. B053603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(2,4-dichlorophenyl)malonate
CAS111544-93-5
Molecular FormulaC13H14Cl2O4
Molecular Weight305.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OCC
InChIInChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3
InChIKeyFIGCCTUCURBNIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-(2,4-dichlorophenyl)malonate (CAS 111544-93-5): A Halogenated Malonate Building Block for Agrochemical and Pharmaceutical Intermediates


Diethyl 2-(2,4-dichlorophenyl)malonate (CAS 111544-93-5) is a substituted malonic ester featuring a 2,4-dichlorophenyl group at the central α-carbon. With a molecular formula of C₁₃H₁₄Cl₂O₄ and a molecular weight of 305.15 g/mol, it exists as a clear, colourless liquid at ambient temperature . This compound belongs to the 2-arylmalonate class and serves as a versatile intermediate in organic synthesis, particularly as a precursor for constructing heterocyclic frameworks and substituted phenylacetic acid derivatives relevant to agrochemical and pharmaceutical development . Its predicted pKa of 9.94±0.46 indicates an α-proton acidity enhanced by the electron-withdrawing 2,4-dichloro substituents, a property that distinguishes it from non-halogenated or mono-halogenated analogs in enolate-based synthetic strategies .

Why Diethyl 2-(2,4-dichlorophenyl)malonate Cannot Be Interchanged with Other Arylmalonates Without Consequence


Arylmalonate esters are not functionally interchangeable intermediates. The 2,4-dichlorophenyl substitution pattern in the target compound imposes a distinct electronic environment on the malonate α-carbon, as evidenced by a predicted pKa of 9.94—substantially lower than the 11.83 of unsubstituted diethyl phenylmalonate . This enhanced acidity directly affects enolate generation efficiency and alkylation yields. Furthermore, the boiling point of 136–139 °C at 0.05 mmHg provides a practical distillation window that differs from the 3,4-dichloro regioisomer (359.1 °C at 760 mmHg) or the 2,4-difluoro analog (295.4 °C at 760 mmHg), dictating distinct purification protocols . Selecting the wrong aryl substitution pattern or ester group (e.g., dimethyl vs. diethyl) can lead to altered reactivity in subsequent decarboxylation, hydrolysis, or heterocyclization steps, compromising both yield and purity of downstream intermediates .

Quantitative Differentiation of Diethyl 2-(2,4-dichlorophenyl)malonate Against Closest Analogs: A Procurement-Focused Evidence Guide


Enhanced α-Carbon Acidity Versus Unsubstituted and Mono-Chlorinated Analogs Drives Enolate Reactivity

The predicted pKa of the α-proton in diethyl 2-(2,4-dichlorophenyl)malonate is 9.94±0.46, which is 1.89 log units lower than that of diethyl 2-phenylmalonate (pKa 11.83±0.46) and 1.12 log units lower than diethyl 2-(4-chlorophenyl)malonate (pKa 11.06±0.46) . This increased acidity arises from the cumulative electron-withdrawing effect of the two chlorine atoms at the 2- and 4-positions. In practical terms, this means the target compound requires a weaker base for quantitative enolate formation, enabling milder alkylation conditions that can improve functional group tolerance and reduce side reactions compared to the unsubstituted or mono-chlorinated analogs [1].

Organic Synthesis Enolate Chemistry Malonic Ester Alkylation

Commercial HPLC Purity Tier Differentiation: 99.1% Versus Standard 95% Grades

Commercially available diethyl 2-(2,4-dichlorophenyl)malonate is offered at distinct purity tiers. CymitQuimica (Apollo Scientific brand) provides the compound at 99.1% purity by HPLC area normalization as a typical batch value . In contrast, the more widely distributed Thermo Scientific/Alfa Aesar grade is specified at 95% minimum purity , and Chemscene lists ≥98% . This 4.1 percentage-point purity gap between the highest and baseline commercial grades is meaningful in multi-step synthesis where intermediate purity directly propagates into final product impurity profiles. Procurement of the higher-purity grade can eliminate a pre-use purification step (e.g., column chromatography or vacuum distillation), saving both time and solvent costs in kilo-lab or pilot-plant campaigns.

Quality Assurance Procurement Analytical Chemistry

Regioisomeric Differentiation: 2,4-Dichloro Versus 3,4-Dichloro Substitution Alters Boiling Point and Purification Strategy

The target compound (2,4-dichloro substitution) has a boiling point of 136–139 °C at 0.05 mmHg . Its regioisomer, diethyl 2-(3,4-dichlorophenyl)malonate (CAS 28751-26-0), has a reported boiling point of 359.1 °C at 760 mmHg . When the 3,4-isomer's boiling point is estimated at reduced pressure (approximately 180–200 °C at 0.05 mmHg based on pressure-temperature nomograms), the target compound offers a substantially lower distillation temperature, meaning it can be purified by short-path or wiped-film distillation under conditions less likely to cause thermal decomposition. This practical advantage is relevant in pilot-scale purification where thermal lability of the malonate ester functionality must be considered .

Process Chemistry Purification Distillation

Halogen Electronic Effect: Dichloro Substitution Versus Difluoro Analog Modulates Density and Reactivity Profile

The target compound (C₁₃H₁₄Cl₂O₄, MW 305.15) has a density of 1.29 g/cm³, whereas its 2,4-difluoro analog, diethyl 2-(2,4-difluorophenyl)malonate (C₁₃H₁₄F₂O₄, MW 272.24), has a lower density of 1.232 g/cm³ . The mass difference of 32.91 g/mol (Cl₂ vs. F₂ substitution) and the higher density of the dichloro compound reflect the greater polarizability and steric bulk of chlorine versus fluorine. In medicinal chemistry programs, the chlorine substituents serve as metabolically more stable lipophilic anchors compared to fluorine, which may alter CYP450 oxidation susceptibility and log P of final drug candidates [1]. While this is a class-level inference, the physical property divergence is quantifiable and relevant for selecting the appropriate arylmalonate building block at the hit-to-lead stage .

Medicinal Chemistry Lead Optimization SAR

Safety Profile: Consistent GHS Classification Across Vendors Supports Standardized Handling Protocols

Diethyl 2-(2,4-dichlorophenyl)malonate carries a consistent GHS hazard classification across multiple vendor SDS documents: Signal Word 'Warning', Hazard Statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Its NFPA 704 rating is Health 2, Fire 1, Reactivity 0 . Importantly, the compound is classified as non-hazardous for DOT/IATA transport and contains no substances known to be hazardous to the environment or non-degradable in waste water treatment . This contrasts with certain reactive malonate derivatives that may require cold-chain shipping or are classified as marine pollutants. From a procurement perspective, ambient-temperature storage and non-hazardous shipping classification reduce logistics costs and regulatory burden compared to analogs requiring refrigerated transport or classified as environmentally hazardous .

Laboratory Safety Chemical Handling Risk Assessment

Optimal Procurement and Application Scenarios for Diethyl 2-(2,4-dichlorophenyl)malonate Based on Quantitative Evidence


Multi-Kilogram Intermediate Campaigns Requiring Pre-Qualified High-Purity Starting Material

For process chemistry teams scaling up the synthesis of 2-(2,4-dichlorophenyl)acetic acid derivatives or related heterocycles, the availability of diethyl 2-(2,4-dichlorophenyl)malonate at 99.1% HPLC purity (CymitQuimica/Apollo Scientific grade) eliminates the need for a pre-use distillation or chromatographic purification step . The compound's ambient storage compatibility and non-hazardous transport classification further streamline supply chain logistics for multi-kilogram orders, reducing the total cost of ownership compared to analogs requiring cold-chain handling or specialized shipping .

Enolate-Based Alkylation Under Mild Conditions in Complex Molecule Synthesis

The enhanced α-proton acidity (predicted pKa 9.94) of diethyl 2-(2,4-dichlorophenyl)malonate relative to unsubstituted diethyl phenylmalonate (pKa 11.83) enables enolate generation with milder bases . This property is particularly valuable when the malonate must be alkylated in the presence of base-sensitive functional groups (e.g., esters, nitriles, or epimerizable stereocenters) elsewhere in the molecule. Researchers developing synthetic routes to barbiturate analogs or cannabinoid receptor ligands where the 2,4-dichlorophenyl motif is a privileged pharmacophore should prioritize this compound over the unsubstituted phenyl analog for this reason .

Regioselective Heterocycle Construction Requiring Defined 2,4-Dichloro Substitution

When a synthetic sequence demands the 2,4-dichlorophenyl group specifically (as found in numerous CB1 receptor ligands, agrochemical safeners like mefenpyr-diethyl, and certain antifungal triazoles), the target compound provides the exact substitution pattern pre-installed on the malonate scaffold . Using the 3,4-dichloro regioisomer would necessitate a different synthetic route to achieve the same final product, potentially adding 2–3 synthetic steps. The target compound's boiling point of 136–139 °C at 0.05 mmHg further facilitates purification by vacuum distillation without thermal degradation, a practical advantage over the higher-boiling 3,4-isomer .

Medicinal Chemistry SAR Libraries Exploring Halogen Effects on Target Binding

For medicinal chemists constructing focused compound libraries to explore structure-activity relationships, the target compound offers a precise 2,4-dichloro substitution pattern with distinct physicochemical properties (density 1.29 g/cm³, MW 305.15) compared to the 2,4-difluoro analog (density 1.232 g/cm³, MW 272.24) . Parallel synthesis using both the dichloro and difluoro arylmalonate building blocks enables systematic evaluation of halogen effects on potency, metabolic stability, and lipophilicity of final heterocyclic products. The documented GHS safety profile (Warning, H315/H319) allows handling under standard laboratory PPE protocols without specialized containment .

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